4-Bromo-2-fluoro-5-(trifluoromethoxy)aniline
Overview
Description
4-Bromo-2-fluoro-5-(trifluoromethoxy)aniline is an organic compound with the molecular formula C7H4BrF4NO. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with bromine, fluorine, and trifluoromethoxy groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-fluoro-5-(trifluoromethoxy)aniline typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure the desired substitution pattern .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and fluorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and advanced purification techniques, such as distillation and crystallization, are common in industrial settings to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-fluoro-5-(trifluoromethoxy)aniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are used under basic conditions.
Electrophilic Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted anilines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
4-Bromo-2-fluoro-5-(trifluoromethoxy)aniline has several scientific research applications, including:
Pharmaceuticals: It is used as an intermediate in the synthesis of various drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound is used in the development of advanced materials with unique electronic or optical properties.
Agricultural Chemistry: It is employed in the synthesis of agrochemicals, such as herbicides and pesticides
Mechanism of Action
The mechanism of action of 4-Bromo-2-fluoro-5-(trifluoromethoxy)aniline depends on its specific application. In pharmaceuticals, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, improving its pharmacokinetic properties .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-fluoroaniline: Lacks the trifluoromethoxy group, resulting in different chemical properties and reactivity.
2-Bromo-5-(trifluoromethyl)aniline: Similar structure but with a trifluoromethyl group instead of trifluoromethoxy, leading to different electronic effects.
4-Bromo-2-(trifluoromethyl)aniline: Another closely related compound with different substitution patterns.
Uniqueness
4-Bromo-2-fluoro-5-(trifluoromethoxy)aniline is unique due to the presence of both fluorine and trifluoromethoxy groups, which impart distinct electronic and steric effects. These features make it a valuable building block in the synthesis of complex organic molecules with specific desired properties .
Properties
IUPAC Name |
4-bromo-2-fluoro-5-(trifluoromethoxy)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF4NO/c8-3-1-4(9)5(13)2-6(3)14-7(10,11)12/h1-2H,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCUDKOAKLVMESG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1OC(F)(F)F)Br)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF4NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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